molecular formula C11H17NO B13327875 (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol

Katalognummer: B13327875
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: IHSBABZVVDRZSP-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is a chiral amine compound with significant importance in various fields such as pharmaceuticals and organic chemistry. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with an isopropyl group. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or biocatalysts. For instance, transaminase-mediated synthesis has been reported to be an effective method for producing enantiopure amines .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized whole-cell biocatalysts with specific transaminase activity. This method offers high enantioselectivity and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Wirkmechanismus

The mechanism of action of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    (1R)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    1-Phenylpropan-2-amine: A structurally related compound with different substituents on the phenyl ring.

Uniqueness: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and enantioselectivity in reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical applications .

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

(1S)-2-amino-1-(4-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

IHSBABZVVDRZSP-LLVKDONJSA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CN)O

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.